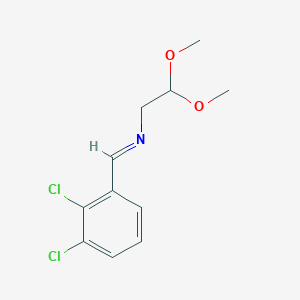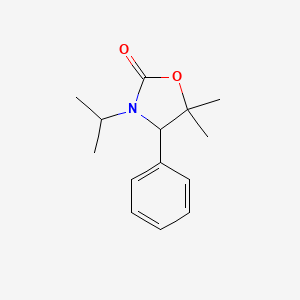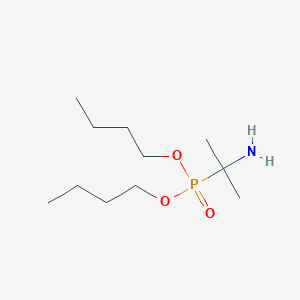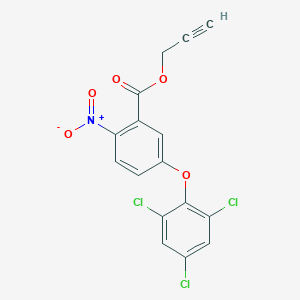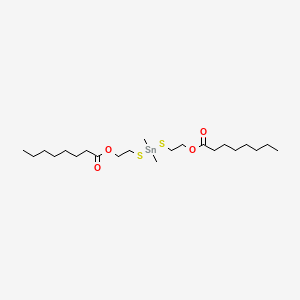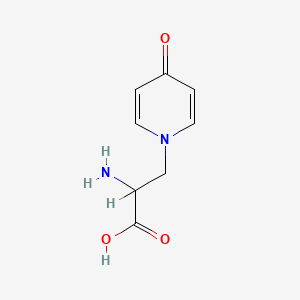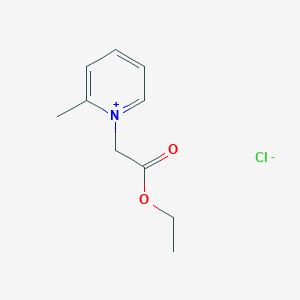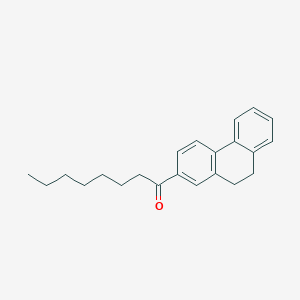
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one typically involves the reaction of 9,10-dihydrophenanthrene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{9,10-Dihydrophenanthrene} + \text{Octanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
類似化合物との比較
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one can be compared with other phenanthrene derivatives, such as:
- 1-(9,10-Dihydrophenanthren-2-YL)ethanone
- 1-(9,10-Dihydrophenanthren-2-YL)propan-1-one
These compounds share a similar phenanthrene core but differ in the length and nature of the alkyl chain attached to the phenanthrene ring. The unique structural features of this compound, such as the longer octanone chain, may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
57323-97-4 |
|---|---|
分子式 |
C22H26O |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(9,10-dihydrophenanthren-2-yl)octan-1-one |
InChI |
InChI=1S/C22H26O/c1-2-3-4-5-6-11-22(23)19-14-15-21-18(16-19)13-12-17-9-7-8-10-20(17)21/h7-10,14-16H,2-6,11-13H2,1H3 |
InChIキー |
LUSCAKVRLPVBAK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




